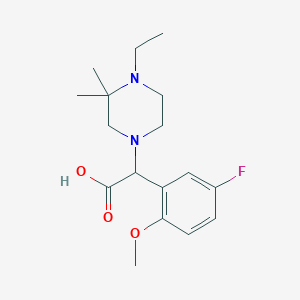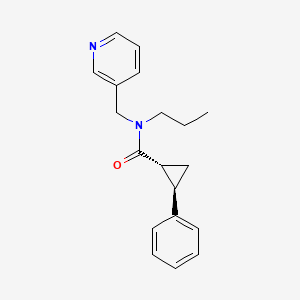![molecular formula C17H22ClN3OS B5902855 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide is not fully understood. However, it has been proposed that the compound may exert its biological activities by inhibiting the growth and proliferation of microorganisms and cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of microorganisms and cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide in lab experiments is its broad-spectrum activity against microorganisms and cancer cells. Moreover, the compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate to low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide. One of the potential areas of application is in the development of novel antifungal agents. Moreover, the compound may be further investigated for its potential as an anticancer agent. Further research may also be conducted to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved activity and efficacy. Additionally, the compound may be investigated for its potential as an anti-inflammatory and antioxidant agent.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide involves the reaction of 2-chlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-isobutyl-1H-imidazole-5-carbaldehyde to obtain the final product. The synthesis method has been reported in a few research papers, and the yield of the final product has been found to be moderate to good.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide has been found to possess various biological activities, making it a potential candidate for therapeutic applications. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. Several research studies have investigated the potential of this compound as an antifungal agent against various fungal strains, including Candida albicans and Aspergillus fumigatus. It has also been found to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Moreover, this compound has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3OS/c1-13(2)9-21-12-19-7-15(21)8-20-17(22)11-23-10-14-5-3-4-6-16(14)18/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQZELAXAFJJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5902781.png)

![3-(2-{ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902795.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-imidazol-2-yl)butan-1-amine](/img/structure/B5902821.png)
amino]butan-1-ol](/img/structure/B5902833.png)
![2-(isopropylamino)-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B5902859.png)

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)
